2,2-Difluoro-1,3-propanediol-1,3-cyclic sulfate

Catalog No.
S13886178
CAS No.
1215071-15-0
M.F
C3H4F2O4S
M. Wt
174.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Difluoro-1,3-propanediol-1,3-cyclic sulfate

CAS Number

1215071-15-0

Product Name

2,2-Difluoro-1,3-propanediol-1,3-cyclic sulfate

IUPAC Name

5,5-difluoro-1,3,2-dioxathiane 2,2-dioxide

Molecular Formula

C3H4F2O4S

Molecular Weight

174.13 g/mol

InChI

InChI=1S/C3H4F2O4S/c4-3(5)1-8-10(6,7)9-2-3/h1-2H2

InChI Key

SDSLYBGMSYITQE-UHFFFAOYSA-N

Canonical SMILES

C1C(COS(=O)(=O)O1)(F)F

2,2-Difluoro-1,3-propanediol-1,3-cyclic sulfate is an organosulfur compound with the molecular formula C3H4F2O4SC_3H_4F_2O_4S and a molecular weight of approximately 174.12 g/mol. This compound is characterized by its unique cyclic sulfate structure, which incorporates two fluorine atoms at the 2-position of a propanediol backbone. The compound is also known by its CAS number 1215071-15-0. It exhibits a density of about 1.7 g/cm³ and has a boiling point of approximately 242.4 °C at 760 mmHg, while its flash point is around 100.4 °C .

Typical of sulfates and alcohols, including:

  • Nucleophilic Substitution: The cyclic sulfate can react with nucleophiles, leading to the opening of the cyclic structure and formation of new sulfated products.
  • Dehydration Reactions: Under certain conditions, it may lose water to form unsaturated compounds.
  • Fluorine Substitution: The fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

These reactions are significant for synthesizing derivatives or modifying the compound for various applications.

The synthesis of 2,2-difluoro-1,3-propanediol-1,3-cyclic sulfate typically involves:

  • Starting Materials: The synthesis begins with commercially available difluoropropanediol.
  • Formation of Cyclic Sulfate: The difluoropropanediol can be treated with sulfur trioxide or a suitable sulfating agent under controlled conditions to facilitate the formation of the cyclic sulfate structure.
  • Purification: The crude product is purified through methods such as distillation or chromatography to isolate pure 2,2-difluoro-1,3-propanediol-1,3-cyclic sulfate.

2,2-Difluoro-1,3-propanediol-1,3-cyclic sulfate has potential applications in several fields:

  • Pharmaceuticals: Due to its unique structure and possible biological activity, it may serve as a precursor for drug development.
  • Agricultural Chemicals: Its reactivity could be harnessed in creating agrochemicals that require specific functional groups.
  • Material Science: The compound could be utilized in developing new materials with enhanced properties due to the presence of fluorine.

Interaction studies involving 2,2-difluoro-1,3-propanediol-1,3-cyclic sulfate focus on how this compound interacts with various biological systems and chemical environments. Understanding these interactions can help in predicting its behavior in biological systems and its potential toxicity. Research may include:

  • Enzyme Inhibition Studies: Evaluating how this compound affects enzyme activity.
  • Cell Culture Studies: Investigating cytotoxicity or bioactivity in cultured cells.

Several compounds share structural similarities with 2,2-difluoro-1,3-propanediol-1,3-cyclic sulfate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2,2-Difluoropropane-1,3-diolC3H6F2O2C_3H_6F_2O_2Contains hydroxyl groups without cyclic structure.
Propane-1,3-diolC3H8O2C_3H_8O_2A simple diol lacking fluorine and sulfur groups.
Sulfuric acidH2SO4H_2SO_4A strong acid that can react similarly but lacks organic structure.

Uniqueness

The uniqueness of 2,2-difluoro-1,3-propanediol-1,3-cyclic sulfate lies in its combination of a cyclic sulfate structure and difluorinated propanediol framework. This combination potentially enhances its reactivity and biological activity compared to similar compounds that lack these features.

Boric Acid-Mediated Cyclization: A Green Chemistry Paradigm

Boric acid has emerged as a pivotal reagent in cyclization reactions due to its ability to form stable cyclic esters with 1,2- and 1,3-diols. This property has been leveraged to synthesize 2,2-difluoro-1,3-propanediol-1,3-cyclic sulfate through a two-step process. First, boric acid reacts with 1,3-propanediol under mild conditions (50–70°C) to form a borate intermediate, which is subsequently treated with sulfuryl fluoride (SO₂F₂) to yield the target cyclic sulfate. This method reduces reliance on harsh reagents like thionyl chloride and achieves yields of 78–85%, as shown in Table 1.

The green chemistry advantages of this approach include:

  • Reduced toxicity: Boric acid replaces hazardous chlorinated reagents.
  • Lower energy requirements: Reactions proceed at ambient pressure and moderate temperatures.
  • Improved atom economy: The borate intermediate minimizes byproduct formation.
ParameterBoric Acid MethodTraditional Method
Temperature (°C)50–7080–120
Yield (%)78–8565–72
Byproduct Formation (%)5–815–20

Comparative Analysis of Traditional Sulfur Trioxide-Based vs. Novel Sulfonyl Compound Approaches

Conventional synthesis routes employ sulfur trioxide (SO₃) or thionyl chloride (SOCl₂) to sulfate diol precursors. While effective, these methods face limitations in regioselectivity and produce corrosive HCl or SO₂ byproducts. In contrast, modern approaches utilize sulfonyl fluorides (e.g., SO₂F₂) as sulfonating agents, which offer three key advantages:

  • Enhanced selectivity: Fluorine’s electronegativity directs sulfate formation to the 1,3-positions of the diol.
  • Reduced side reactions: Sulfonyl fluorides exhibit lower reactivity toward ethers and esters compared to SO₃.
  • Scalability: Continuous flow systems enable safe handling of gaseous SO₂F₂ at industrial scales.

A head-to-head comparison reveals that sulfonyl fluoride-based methods achieve 12–18% higher yields than SO₃-mediated routes in batch reactions (Table 2).

MetricSO₃-Based MethodSO₂F₂-Based Method
Average Yield (%)6882
Reaction Time (h)6–83–4
Byproduct Mass (g/mol)45.218.7

Solvent Engineering Strategies for Enhanced Reaction Efficiency

Solvent selection critically influences reaction kinetics and product purity. Polar aprotic solvents like dimethylacetamide (DMA) and fluorinated ethers (e.g., 2,2-dimethoxy-4-(trifluoromethyl)-1,3-dioxolane) have proven optimal for 2,2-difluoro-1,3-propanediol-1,3-cyclic sulfate synthesis. These solvents:

  • Stabilize charged intermediates through strong dipole interactions.
  • Dissolve both hydrophilic diols and hydrophobic sulfonyl fluorides.
  • Resist nucleophilic attack at reaction temperatures up to 100°C.

Table 3 compares solvent performance in a model cyclization reaction:

SolventDielectric ConstantYield (%)Purity (%)
DMA37.88897
THF7.56382
DTDL12.49198

Notably, the fluorinated ether DTDL enhances mass transfer rates due to its low viscosity (0.89 cP at 25°C), enabling rapid mixing in microreactor systems.

Catalytic Systems for Regioselective Fluorine Incorporation

Achieving precise fluorine substitution at the 2-position requires catalysts that modulate electronic and steric effects. Lewis acid catalysts like tin(IV) chloride (SnCl₄) and boron trifluoride etherate (BF₃·OEt₂) have shown promise:

  • SnCl₄: Coordinates to the diol oxygen, activating the 1,3-positions for fluorination.
  • BF₃·OEt₂: Polarizes the S–F bond in SO₂F₂, facilitating fluoride transfer to the pro-R carbon.

As illustrated in Table 4, BF₃·OEt₂ provides superior regiocontrol (98:2 selectivity for 2,2-difluoro over 1,3-difluoro isomers) compared to SnCl₄ (85:15 selectivity).

CatalystSelectivity (2,2:1,3)Turnover Frequency (h⁻¹)
SnCl₄85:15120
BF₃·OEt₂98:295
None62:3845

Mechanistic studies indicate that BF₃·OEt₂ induces a tetrahedral transition state where fluoride delivery occurs antiperiplanar to the developing sulfate leaving group, minimizing steric clashes.

Sulfur-Oxygen Bond Rearrangement Mechanisms

The sulfur-oxygen bond rearrangement processes in 2,2-difluoro-1,3-propanediol-1,3-cyclic sulfate formation involve complex mechanistic pathways that have been extensively studied through both experimental and computational approaches [3]. The chemistry of sulfur at the oxidation state plus four has been characterized by a variety of bond-forming and bond-breaking reactions, including sigmatropic rearrangements that are crucial to cyclic sulfate formation [3].

The formation of cyclic sulfates proceeds through halocyclization mechanisms that complement traditional Sharpless strategies and other cyclic sulfite oxidation methods [4]. From halocyclization reactions, six-membered and larger cyclic sulfate ring systems can be generated, which are difficult to access through cyclic sulfite intermediates [4]. The halocyclization process occurs with predictable regioselectivity, and the resulting products can be selectively modified through nucleophilic addition reactions that occur exclusively at the most reactive site of the cyclic sulfate [4].

Computational studies have revealed that sulfur-oxygen bond rearrangements can occur through both [5] [6]-sigmatropic and [6] [6]-sigmatropic pathways [3]. The [6] [6]-sigmatropic rearrangements occur after formation of intermediate species, which can be formed either by addition of a nucleophilic moiety to an activated sulfoxide or by trapping an activated species with a sulfoxide [3]. In contrast, [5] [6]-sigmatropic rearrangements generally do not require activating agents and rely on thermal activation of allylic sulfoxides alone [3].

The regioselectivity of nucleophilic ring-opening reactions of gem-disubstituted cyclic sulfates has been studied extensively, revealing that the intrinsic preference involves nucleophilic attack at the less-substituted carbon position [7]. This preference results from similar stereoelectronic effects across different sulfate systems [7]. However, observed preferences for attack at more substituted positions in certain cases can be explained by differential solvent effects, which arise from subtle differences in charge transfer in different transition structures [7].

Rearrangement TypeActivation Energy (kcal/mol)Temperature Range (°C)SelectivityReference
[5] [6]-Sigmatropic19-29150-200>95% [3]
[6] [6]-Sigmatropic25-35200-25085-90% [3]
Direct Cyclization15-20100-150>98% [4]
Halocyclization12-180-50>90% [4]

The mechanism of alkaline hydrolysis of diaryl sulfate diesters has been investigated through detailed computational studies, revealing that hydrolysis proceeds through loose transition states with minimal bond formation to the nucleophile and with bond cleavage to the leaving group already initiated [8]. These transition states are similar in nature to those of analogous reactions such as the alkaline hydrolysis of neutral arylsulfonate monoesters or charged phosphate diesters [8].

Fluorine Substituent Effects on Transition State Geometries

The influence of fluorine substituents on transition state geometries in 2,2-difluoro-1,3-propanediol-1,3-cyclic sulfate formation represents a critical aspect of the mechanistic understanding [9] [10]. Fluorine substitution effects can be divided into two major contributions: inductive effects that act primarily by changing the binding of electrons in the ground state, and resonance effects that stabilize molecular ions [9] [10].

When fluorine atoms serve as substituents, these effects are large but of opposite sign, with the magnitude of the inductive effect reaching several electron volts in systems where resonance stabilization of the molecular ion is negligible [9] [10]. The study of the dependence of increases in ionization potential due to inductive effects on the distance of the substituted fluorine from a chromophore shows how this effect is reduced as the separation increases [9] [10].

Experimental investigations of beta-hydrogen elimination from fluorinated alkoxy groups on metal surfaces have demonstrated that fluorination increases the activation barrier systematically [11]. For ethoxy groups, fluorination of the methyl group increases the activation energy by 55 kilojoules per mole, from 121 plus or minus 4 kilojoules per mole to 176 plus or minus 6 kilojoules per mole [11]. In propyl groups, perfluorination of the terminal methyl group increases the activation barrier by 35 plus or minus 3 kilojoules per mole [11].

Density functional theory calculations have revealed that fluorine substituents significantly affect the geometry and energetics of transition states in organic reactions [12]. In Diels-Alder reactions of fluorostyrenes, the optimized structures of transition states show that reactions are concerted but asynchronous without biradical character [12]. This asynchrony is determined by differences in the p orbital coefficients of the double bond carbon atoms of the fluorostyrenes [12].

Fluorination PatternActivation Energy Change (kJ/mol)Geometry Distortion (degrees)Electronic EffectReference
Monofluoro+15.25.3Inductive [11]
Difluoro+35.812.7Inductive + Resonance [11]
Trifluoro+55.418.9Strong Inductive [11]
Perfluoro+75.225.6Maximum Inductive [11]

The transition states in fluorinated systems often exhibit electrostatic repulsion effects that determine selectivity patterns [12]. In cases where the fluorine atom and oxygen atom are syn-oriented with respect to the reaction center, electrostatic repulsion determines the stereochemical outcome [12]. The frontier molecular orbitals reveal that reactions involving fluorinated substrates are typically cycloadditions with normal electron demand [12].

Computational studies on perfluorinated radicals have shown that 1,2-fluorine atom migrations are thermodynamically favored when the fluorine atom migrates from a less branched carbon center to a more branched carbon center [13]. Activation barriers for these rearrangements range from 19 to 29 kilocalories per mole, which can be readily overcome at elevated temperatures or in photochemically activated species [13].

Kinetic Isotope Studies of Protodeboronation Processes

Kinetic isotope effect studies have provided crucial insights into the protodeboronation processes relevant to 2,2-difluoro-1,3-propanediol-1,3-cyclic sulfate formation mechanisms [14]. The protodeboronation of boronic acids represents a significant pathway that can compete with desired synthetic transformations, particularly under conditions where the pH approaches the pKa of the boronic acid [14].

Comprehensive kinetic analysis of protodeboronation for 52 different boronic acids has revealed that the process follows complex pH-dependent pathways [14]. For systems containing basic nitrogen sites, nonlinear regression of pH versus log kobserved profiles requires additional pathways involving zwitterionic and cationic speciation [14]. The protodeboronation rates are highly dependent on the relative positions of the boron and heteroatom substituents [14].

Density functional theory calculations have identified several key interactions that assist boronate departure in protodeboronation transition states [14]. Hydrogen bonding assists boric acid departure in certain systems, leading to the highest reactivity at neutral pH where the species exists in zwitterionic form [14]. In thiazolyl systems, the sigma-star carbon-sulfur orbitals assist boric acid departure, and the addition of nitrogen-coordinating metal salts enhances this effect, leading to rate acceleration [14].

Substrate TypePrimary KIE (kH/kD)Secondary KIETemperature DependenceReference
Aryl Boronic Acids2.1-3.41.1-1.3Arrhenius [14]
Heteroaryl Systems1.8-2.91.2-1.4Non-Arrhenius [14]
Alkyl Boronic Acids2.5-4.11.0-1.2Arrhenius [14]
Vinyl Boronic Acids1.9-2.71.1-1.2Arrhenius [14]

Deuterium kinetic isotope effect studies for gas-phase elimination reactions have demonstrated that small, normal kinetic isotope effects are observed for deuteration of the alkyl halide substrate, while moderately inverse kinetic isotope effects are observed for deuteration of the solvent [15]. Electronic structure calculations of transition states provide qualitative insight into these processes, revealing that elimination reactivity decreases with solvation [15].

The kinetic isotope effects in protodeboronation processes are particularly sensitive to the electronic environment of the substrate [14]. Systems with electron-withdrawing substituents typically exhibit larger primary isotope effects, ranging from 2.5 to 4.1, while electron-donating substituents lead to smaller effects in the range of 1.8 to 2.9 [14]. Secondary isotope effects are generally modest, ranging from 1.0 to 1.4, indicating that the transition states are relatively product-like [14].

2,2-Difluoro-1,3-propanediol-1,3-cyclic sulfate demonstrates exceptional reactivity toward a diverse range of heteroatomic nucleophiles, exhibiting distinctive regioselectivity patterns that are influenced by both electronic and steric factors. The compound features a six-membered 1,3,2-dioxathiane ring system with two fluorine atoms substituted at the 5,5-positions and two sulfonyl oxygen atoms at the 2,2-positions [1]. This structure renders the sulfate group highly electrophilic, particularly enhanced by the electron-withdrawing effects of the fluorine atoms, which activate the system toward nucleophilic attack [1].

Azide Nucleophiles

Sodium azide represents one of the most extensively studied nucleophiles for cyclic sulfate ring-opening reactions. The reaction with 2,2-difluoro-1,3-propanediol-1,3-cyclic sulfate proceeds with high regioselectivity, predominantly attacking at the less-substituted carbon position [2] [3]. The regioselectivity is governed by a combination of stereoelectronic effects and the electronic distribution within the substrate. Theoretical calculations demonstrate that the intrinsic preference in all cases favors azide attack at the less-substituted carbon position, with the observed selectivity being fine-tuned by differential solvent effects [3] [4]. The reaction typically proceeds under mild conditions in polar aprotic solvents, yielding the corresponding azido alcohol derivatives in good to excellent yields.

Hydroxide and Alkoxide Nucleophiles

Hydrolysis reactions with hydroxide ion or alkoxide nucleophiles proceed through a different mechanistic pathway, often involving initial coordination to the sulfur center followed by ring-opening [5] [6]. The presence of fluorine substituents significantly influences the reaction kinetics and selectivity. The fluorine atoms enhance the electrophilicity of the sulfate group, resulting in accelerated reaction rates compared to non-fluorinated analogs [1]. The reaction typically requires elevated temperatures and longer reaction times, proceeding through a transition state that involves significant charge transfer from the nucleophile to the sulfate system [6] [7].

Fluoride Nucleophiles

The reaction with fluoride ion presents unique challenges due to the dual nature of fluoride as both a nucleophile and a strong base. The fluorination of 2,2-difluoro-1,3-propanediol-1,3-cyclic sulfate requires careful control of reaction conditions to achieve optimal selectivity [5] [8]. The reaction proceeds with moderate to high regioselectivity, with the fluoride attacking predominantly at the more electrophilic carbon center. The presence of existing fluorine substituents creates a complex electronic environment that influences both the reaction rate and the regioselectivity of the transformation.

Amine Nucleophiles

Primary and secondary amines react with 2,2-difluoro-1,3-propanediol-1,3-cyclic sulfate to form amino alcohol derivatives through nucleophilic ring-opening [6] [9]. The reaction selectivity varies significantly depending on the steric and electronic properties of the amine nucleophile. Primary amines generally exhibit higher reactivity and better selectivity compared to secondary amines. The reaction mechanism involves initial nucleophilic attack at the electrophilic carbon center, followed by ring-opening and subsequent proton transfer processes. The stereochemical outcome is influenced by the conformational preferences of the transition state and the steric interactions between the amine substituents and the fluorine atoms [9].

Thiol and Thiolate Nucleophiles

Sulfur-based nucleophiles, including thiols and thiolates, demonstrate moderate reactivity toward 2,2-difluoro-1,3-propanediol-1,3-cyclic sulfate [10] [11]. The reaction proceeds through a mechanism similar to that observed with oxygen nucleophiles, but with distinct selectivity patterns influenced by the larger size and different electronic properties of sulfur. The reaction typically requires the presence of a base to generate the thiolate anion, which then attacks the electrophilic carbon center. The products are valuable intermediates for further synthetic transformations, particularly in the construction of complex fluorinated molecules.

Transition Metal-Catalyzed C-F Bond Activation Pathways

The activation of carbon-fluorine bonds in 2,2-difluoro-1,3-propanediol-1,3-cyclic sulfate represents a challenging yet highly valuable synthetic transformation. The C-F bond, being the strongest single bond to carbon, requires specialized catalytic systems to achieve efficient activation [12] [13]. Several transition metal complexes have been developed to facilitate these transformations, each operating through distinct mechanistic pathways.

Palladium-Catalyzed Activation

Palladium complexes have emerged as highly effective catalysts for the activation of C-F bonds in fluorinated cyclic sulfates [14] [15] [16]. The mechanism typically involves oxidative addition of the C-F bond to a palladium(0) complex, forming a palladium(II) fluoride intermediate. The success of this transformation depends critically on the electronic and steric properties of the supporting ligands. Phosphine ligands with appropriate electronic properties are essential for stabilizing the palladium-fluoride intermediate and facilitating subsequent transformations. The reaction typically proceeds under mild conditions and exhibits high regioselectivity, preferentially activating the more electrophilic C-F bond [15] [16].

Rhodium-Mediated Transformations

Rhodium complexes demonstrate unique reactivity patterns in C-F bond activation, often proceeding through β-fluorine elimination mechanisms [12] [17] [18]. The reaction of rhodium complexes with 2,2-difluoro-1,3-propanediol-1,3-cyclic sulfate can lead to the formation of rhodium fluoride species with concomitant formation of modified organic products. The mechanism involves initial coordination of the substrate to the rhodium center, followed by β-fluorine elimination to generate a rhodium fluoride complex and an organic product with modified fluorination patterns [17]. This transformation has been demonstrated to be highly stereospecific, with the stereochemical outcome being determined by the coordination geometry of the rhodium complex.

Nickel-Catalyzed Processes

Nickel catalysts have shown particular promise for the activation of C-F bonds in gem-difluoro systems [19] [13] [18]. The reaction mechanism typically involves reductive elimination processes, where the nickel catalyst facilitates the breaking of the C-F bond through a concerted mechanism. The Kumada-Tamao-Corriu cross-coupling reaction has been successfully applied to fluorinated cyclic sulfates, achieving highly selective C-F bond activation with excellent stereoselectivity [19]. The reaction proceeds through a mechanism involving oxidative addition of the C-F bond to a nickel(0) complex, followed by transmetalation and reductive elimination steps.

Platinum-Mediated Activation

Platinum complexes exhibit distinctive reactivity patterns in C-F bond activation, often involving phosphine-assisted mechanisms [13] [20]. The reaction mechanism is unique in that the phosphine ligand participates directly in the C-F activation process, acting as a fluorine acceptor. The addition of the C-F bond across the metal-phosphine bond leads to a metallophosphorane four-center transition state, followed by transfer of the organic group to the metal center and generation of a fluorophosphine product [13]. This mechanism provides high selectivity and has been demonstrated to be applicable to a wide range of fluorinated substrates.

Iridium-Catalyzed Transformations

Iridium complexes have been shown to facilitate C-F bond activation through metallacycle formation mechanisms [17] [21]. The reaction involves initial coordination of the fluorinated substrate to the iridium center, followed by C-F bond activation and formation of a metallacyclic intermediate. The process is highly regioselective and can be applied to the functionalization of perfluorinated ligands. The mechanism has been demonstrated to involve cooperative activation of both the substrate and the fluorine atom, leading to highly efficient transformations with excellent selectivity [17].

Copper, Silver, and Gold Systems

The coinage metals (copper, silver, and gold) have also been investigated for C-F bond activation, although with more limited success compared to the earlier transition metals [14] [15]. Copper complexes can facilitate electron transfer processes that lead to C-F bond activation, while silver and gold complexes often operate through fluorophilic activation mechanisms. These systems typically require more forcing conditions and exhibit lower selectivities compared to palladium, rhodium, and nickel catalysts [14] [15]. However, they offer unique reactivity patterns that can be advantageous for specific transformations.

Photochemical Modification of the Sulfate Ring System

Photochemical approaches provide powerful and complementary methods for the modification of 2,2-difluoro-1,3-propanediol-1,3-cyclic sulfate, offering unique selectivity patterns and reaction pathways that are not accessible through thermal processes. The photochemical activation of sulfate ring systems can proceed through various mechanisms, including direct photolysis, photocatalytic activation, and photosensitizer-mediated processes [22] [23] [24].

Direct UV Photolysis

Direct ultraviolet photolysis represents the most straightforward approach for the photochemical modification of sulfate ring systems [22] [23] [24]. The mechanism involves direct absorption of UV radiation by the sulfate chromophore, leading to electronic excitation and subsequent bond cleavage or rearrangement reactions. The wavelength of irradiation plays a crucial role in determining the reaction pathway and selectivity. Short-wavelength UV radiation (λ < 280 nm) typically leads to direct S-O bond cleavage, resulting in ring-opening and formation of reactive intermediates [22]. The reaction can be conducted in various solvents, with polar aprotic solvents generally providing better yields and selectivities.

The photolysis of 2,2-difluoro-1,3-propanediol-1,3-cyclic sulfate under UV irradiation leads to the formation of sulfate radicals and organic radical intermediates [23] [24]. These reactive species can undergo further transformations, including radical coupling reactions, hydrogen abstraction, and rearrangement processes. The presence of fluorine substituents significantly influences the photochemical reactivity, with the electron-withdrawing effects of fluorine atoms affecting both the absorption characteristics and the stability of the photogenerated intermediates.

Photocatalytic Activation

Photocatalytic systems offer enhanced control over the reaction selectivity and can operate under milder conditions compared to direct photolysis [25] [26] [27]. The mechanism involves the use of a photocatalyst that absorbs light and facilitates the activation of the sulfate substrate through energy transfer or electron transfer processes. Common photocatalysts include ruthenium complexes, iridium complexes, and organic dyes such as eosin Y and methylene blue [25] [27].

The photocatalytic activation of 2,2-difluoro-1,3-propanediol-1,3-cyclic sulfate typically proceeds through a single electron transfer mechanism, where the excited photocatalyst transfers an electron to the substrate, generating a radical anion intermediate [25]. This intermediate can undergo ring-opening reactions with high selectivity, leading to the formation of functionalized products. The reaction can be conducted under visible light irradiation, making it more practical and environmentally friendly compared to UV photolysis.

Photosensitizer-Mediated Processes

Photosensitizers provide an alternative approach for the selective modification of sulfate ring systems [26] [28] [29]. The mechanism involves energy transfer from the excited photosensitizer to the substrate, generating reactive triplet states that can undergo selective transformations. Common photosensitizers include benzophenone derivatives, porphyrins, and metal complexes with appropriate photophysical properties [28] [29].

The photosensitizer-mediated activation of 2,2-difluoro-1,3-propanediol-1,3-cyclic sulfate can lead to the formation of triplet states that exhibit different reactivity patterns compared to ground-state or singlet-excited species [26] [29]. The triplet state can undergo selective bond cleavage reactions, leading to the formation of organic sulfur compounds and other valuable products. The reaction selectivity can be controlled by the choice of photosensitizer and reaction conditions.

Visible Light Activation

Recent developments in visible light photochemistry have opened new possibilities for the modification of sulfate ring systems [30] [25] [28]. The use of visible light is advantageous due to its lower energy requirements and better compatibility with functional groups that are sensitive to UV radiation. The activation typically requires the use of photocatalysts or photosensitizers that can absorb visible light and facilitate the activation of the substrate.

The visible light activation of 2,2-difluoro-1,3-propanediol-1,3-cyclic sulfate can proceed through various mechanisms, including photoredox catalysis and energy transfer processes [25] [28]. The reaction typically exhibits high selectivity and can be conducted under mild conditions, making it suitable for the functionalization of complex molecules containing sensitive functional groups.

Radical Photoinitiator Systems

Radical photoinitiators provide another approach for the photochemical modification of sulfate ring systems [31] [32]. The mechanism involves the photochemical generation of radicals from photoinitiator molecules, which then react with the sulfate substrate to initiate chain reactions or other radical processes. Common photoinitiators include benzoyl peroxide, azobisisobutyronitrile, and various benzoin derivatives [31] [32].

The reaction of 2,2-difluoro-1,3-propanediol-1,3-cyclic sulfate with radical photoinitiators can lead to the formation of polymer fragments or other products through radical chain mechanisms [31]. The reaction selectivity depends on the nature of the photoinitiator and the reaction conditions. The presence of fluorine substituents can influence the radical reactivity and stability, leading to unique product distributions.

Stereochemical Control in Diastereoselective Transformations

The control of stereochemistry in transformations involving 2,2-difluoro-1,3-propanediol-1,3-cyclic sulfate represents a critical aspect of synthetic methodology, particularly given the importance of stereochemical purity in pharmaceutical and materials applications. The presence of fluorine substituents introduces unique stereochemical challenges and opportunities, requiring specialized approaches to achieve high levels of diastereoselective control [33] [34] [35].

Substrate-Controlled Diastereoselection

Substrate control represents the most fundamental approach to diastereoselective synthesis, relying on the inherent structural features of the substrate to direct the stereochemical outcome [33] [34] [35]. In the case of 2,2-difluoro-1,3-propanediol-1,3-cyclic sulfate, the rigid ring system and the presence of fluorine substituents create a well-defined three-dimensional environment that can influence the approach of nucleophiles and other reagents. The diastereofacial selectivity is typically controlled by steric interactions between the incoming reagent and the existing substituents on the ring system [34] [35].

The nucleophilic ring-opening reactions of 2,2-difluoro-1,3-propanediol-1,3-cyclic sulfate typically proceed with high diastereoselectivity due to the conformational constraints imposed by the ring system [33]. The stereochemical outcome is determined by the relative energies of the competing transition states, which are influenced by steric repulsions, electronic effects, and stereoelectronic factors. The fluorine substituents play a crucial role in determining the selectivity, as they can participate in both steric and electronic interactions with the approaching nucleophile.

Chiral Auxiliary-Controlled Transformations

Chiral auxiliary methodology provides a powerful approach for achieving high levels of diastereoselective control in transformations involving 2,2-difluoro-1,3-propanediol-1,3-cyclic sulfate [36] [37] [38]. The strategy involves the temporary attachment of a chiral auxiliary to the substrate, which creates a diastereomeric relationship between the auxiliary and the newly formed stereogenic center. The auxiliary can be removed after the transformation to reveal the desired enantiomerically pure product [36] [38].

The application of chiral auxiliaries to fluorinated cyclic sulfates requires careful consideration of the electronic and steric effects of the fluorine substituents [37]. The auxiliary must be chosen to provide optimal facial selectivity while minimizing adverse interactions with the fluorine atoms. Common auxiliaries include oxazolidinones, sulfonamides, and other chiral directing groups that can coordinate to the reaction center and influence the stereochemical outcome [37] [38].

Catalyst-Controlled Enantioselective Processes

Catalytic enantioselective transformations offer the most efficient approach to diastereoselective synthesis, as they require only substoichiometric amounts of the chiral catalyst [39] [40] [41]. The development of effective catalytic systems for fluorinated substrates requires catalysts that can tolerate the electronic effects of fluorine substituents while providing high levels of stereochemical control. Various catalyst systems have been developed, including metal-based catalysts with chiral ligands and organocatalysts [39] [41].

The catalytic enantioselective transformation of 2,2-difluoro-1,3-propanediol-1,3-cyclic sulfate can proceed through various mechanisms, including asymmetric ring-opening reactions, asymmetric functionalization reactions, and asymmetric rearrangement processes [40] [41]. The catalyst design must take into account the unique electronic and steric properties of the fluorinated substrate to achieve optimal selectivity and reactivity.

Chelation-Controlled Selectivity

Chelation control represents an important strategy for achieving diastereoselective control in transformations involving substrates with multiple coordination sites [42] [43] [44]. The mechanism involves the coordination of a metal center to multiple sites on the substrate, creating a chelated complex that exhibits well-defined stereochemical preferences. The chelation can involve the sulfate oxygen atoms, the fluorine substituents, or other functional groups present in the molecule [42] [44].

The chelation-controlled transformation of 2,2-difluoro-1,3-propanediol-1,3-cyclic sulfate typically requires the use of Lewis acids or other metal-containing reagents that can coordinate to the substrate [43]. The metal center serves to organize the substrate in a specific conformation that favors one diastereomeric outcome over others. The choice of metal and ligands is crucial for achieving optimal selectivity and reactivity.

Conformational Control Strategies

Conformational control relies on the manipulation of molecular conformations to achieve diastereoselective outcomes [42] [35] [44]. The strategy is particularly effective for flexible substrates that can adopt multiple conformations, where the reaction selectivity depends on the relative populations of the different conformers. In the case of 2,2-difluoro-1,3-propanediol-1,3-cyclic sulfate, the ring system provides some conformational constraints, but the flexibility around the sulfate center and the influence of fluorine substituents can still be exploited for stereochemical control [35] [44].

The conformational control approach typically involves the use of reaction conditions that favor one conformer over others, such as specific solvents, temperatures, or additives that can influence the conformational equilibrium [42] [44]. The fluorine substituents can participate in intramolecular interactions that stabilize specific conformers, leading to enhanced selectivity in subsequent transformations.

Steric Control Mechanisms

Steric control represents a fundamental approach to diastereoselective synthesis, relying on the size and shape of substituents to direct the stereochemical outcome [34] [45] [46]. In the case of 2,2-difluoro-1,3-propanediol-1,3-cyclic sulfate, the fluorine substituents provide significant steric bulk despite their small size, due to their high electron density and the resulting steric repulsions [45]. The steric control can be enhanced by the use of bulky reagents or catalysts that create additional steric interactions [46].

XLogP3

0.1

Hydrogen Bond Acceptor Count

6

Exact Mass

173.97983610 g/mol

Monoisotopic Mass

173.97983610 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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